molecular formula C23H16FN5OS3 B2758519 N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923147-99-3

N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2758519
CAS RN: 923147-99-3
M. Wt: 493.59
InChI Key: IQLJGZKSVQALED-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H16FN5OS3 and its molecular weight is 493.59. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Drug Design

This compound's structure-activity relationship has been investigated for its potential as a dual inhibitor of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), highlighting its significance in the development of cancer therapeutics. Variations of the benzothiazole ring were explored to enhance metabolic stability, offering insights into the chemical modifications that can influence the compound's efficacy and pharmacokinetics (Stec et al., 2011).

Insecticidal Applications

Research has also explored the synthesis of various heterocycles incorporating a thiadiazole moiety, derived from similar compounds, for potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This suggests the compound's potential utility in agricultural pest management (Fadda et al., 2017).

Antitumor Activity

Further investigations have been conducted on derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide for their antitumor activity. These studies evaluated the compounds' efficacy against various human tumor cell lines, contributing to the search for new cancer treatments (Yurttaş et al., 2015).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of novel sulphonamide derivatives, including those similar to the specified compound, have been studied. These compounds showed promising activity against different strains, indicating potential applications in combating microbial and fungal infections (Fahim & Ismael, 2019).

Kinase Inhibitory and Anticancer Activities

Research on N-benzyl substituted acetamide derivatives containing thiazole has shown selective Src kinase inhibitory activities and significant anticancer activities, underscoring the compound's potential in targeted cancer therapies (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5OS3/c1-13-21(33-22(25-13)14-6-8-15(24)9-7-14)17-10-11-20(29-28-17)31-12-19(30)27-23-26-16-4-2-3-5-18(16)32-23/h2-11H,12H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLJGZKSVQALED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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